An In-depth Technical Guide to 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
An In-depth Technical Guide to 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), a prominent liquid crystal diacrylate monomer. The information is tailored for researchers, scientists, and professionals engaged in drug development and material science, presenting its chemical identity, physicochemical properties, synthesis protocols, and key applications.
Chemical Identity and Structure
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), commonly referred to as RM257, is a synthetic organic molecule with the chemical formula C₃₃H₃₂O₁₀.[1][2][3][4] Its structure is characterized by a central 2-methyl-1,4-phenylene core, which is linked to two benzoate groups. Each benzoate group is further substituted with a 3-(acryloyloxy)propoxy spacer.[1] This molecular arrangement imparts both rigidity and photoreactive properties to the compound.
Below is a diagram representing the chemical structure of this molecule.
Caption: Chemical structure of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₃₃H₃₂O₁₀[1][2][3][4] |
| Molecular Weight | 588.6 g/mol [1][2] |
| CAS Number | 174063-87-7[1][2][3][4] |
| Appearance | White to almost white powder to crystal[] |
| Melting Point | 71-75°C[6] |
| Density | 1.219 g/cm³[1] |
| Purity | Typically ≥95-98% (HPLC)[1][4][6][7] |
| Solubility | Soluble in acetonitrile[6] |
| Storage | Store long-term at -20°C or at room temperature in a dry, dark place.[2][4][][6] |
Synthesis Protocol
The synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is typically achieved through a multi-step process. A widely reported laboratory method involves a three-step sequential reaction: alkylation, acrylation, and esterification.[1]
Caption: Stepwise synthesis of the target compound.
Step 1: Synthesis of 4-(3-hydroxypropoxy)benzoic acid In this initial step, 4-Hydroxybenzoic acid is reacted with 3-chloropropanol.[1] The reaction is typically carried out in the presence of potassium carbonate (K₂CO₃) as a base in a dimethylformamide (DMF) solvent. The mixture is heated to 80°C for approximately 12 hours. This alkylation reaction introduces the propoxy spacer and yields 4-(3-hydroxypropoxy)benzoic acid with a reported yield of 85-90%.[1]
Step 2: Acrylation of the hydroxyl group The intermediate product from the first step, 4-(3-hydroxypropoxy)benzoic acid, undergoes acrylation. This is achieved by reacting it with acryloyl chloride in dichloromethane (DCM).[1] Triethylamine (TEA) is used as a base to neutralize the HCl byproduct. To minimize potential side reactions, this step is conducted at a reduced temperature of 0-5°C. The expected yield for this acrylation step is between 75-80%.[1]
Step 3: Esterification with 2-methylhydroquinone The final step is an esterification reaction. The acrylated benzoic acid derivative is reacted with 2-methylhydroquinone.[1] This reaction is facilitated by the use of 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The reaction is typically performed in tetrahydrofuran (THF) at room temperature to produce the final product, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate).[1]
Applications in Research and Development
This liquid crystal diacrylate monomer is a versatile compound with a range of applications in advanced materials and biomedical fields.
Photopolymerization and Advanced Materials
One of the primary uses of this compound is in photopolymerization processes, where it acts as a monomer in UV-curable formulations.[1] These formulations are widely utilized in the production of coatings, adhesives, and inks. The presence of acrylate groups allows for rapid curing upon exposure to UV light, resulting in the formation of hard and durable films with excellent adhesion properties.[1] Its unique structure enables its use in the fabrication of advanced materials such as:
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Liquid Crystal Elastomers (LCEs): These are smart materials that can exhibit large, reversible shape changes in response to external stimuli.[1]
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Photonic Films: The liquid crystalline properties are harnessed to create films with specific optical properties.[1]
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Gas Separation Membranes: The ordered structure of the resulting polymers can be tailored for selective gas permeability.[1]
Biomedical Applications
In the biomedical field, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) has been investigated for its potential in tissue engineering. Its mechanical properties and the ability of the resulting polymers to support cell attachment and growth make it a candidate for creating scaffolding materials.[1] The acrylate functional groups can be cross-linked, which may enhance biocompatibility and reduce cytotoxicity in biological environments.[1] Furthermore, its use in forming resilient nanoparticles for drug delivery has been suggested, potentially protecting pharmaceuticals from degradation and enhancing their therapeutic effect.[]
References
- 1. 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | 174063-87-7 | Benchchem [benchchem.com]
- 2. 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | 174063-87-7 | FM154577 [biosynth.com]
- 3. 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) | C33H32O10 | CID 20807398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 6. 174063-87-7 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) AKSci W3799 [aksci.com]
- 7. 174063-87-7 Cas No. | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | Apollo [store.apolloscientific.co.uk]
